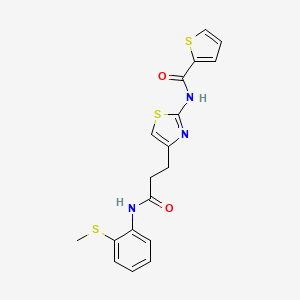

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound. Due to its structural uniqueness, it has garnered significant interest within both academic research and various industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the formation of the thiazolyl structure, followed by the integration of the thiophene-2-carboxamide. Standard procedures involve multi-step reactions starting from readily available precursors such as thiophene-2-carboxylic acid and thiazole derivatives. These steps often require precise control of temperature, solvents, and catalysts to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound usually scales up the laboratory synthesis methods, utilizing large-scale reactors and optimized conditions for maximizing output. Methods such as continuous flow synthesis can be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.

Reduction: : Can be reduced at specific functional groups to yield amines or alcohols.

Substitution: : Various substitutions can occur at the phenyl or thiazole ring.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents, electrophiles or nucleophiles, depending on the target substitution.

Major Products

The products from these reactions can include altered amides, thiophene derivatives, or modified thiazolyl compounds, each with potentially unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a crucial intermediate in organic synthesis, aiding the construction of more complex molecular architectures.

Biology

The compound is used in biological assays to study cellular responses due to its capability to interact with various biomolecules. It’s often utilized in the development of biochemical probes.

Medicine

Pharmacologically, this compound shows promise in drug development, particularly in designing molecules with specific therapeutic effects on diseases with known biological targets.

Industry

Industrially, it can be part of materials science research, contributing to the development of novel polymers and advanced materials due to its unique structural properties.

Wirkmechanismus

The compound exerts its effects through a variety of molecular targets and pathways. It binds to specific enzymes or receptors, altering their activity. The thiazolyl and thiophene moieties contribute to interactions with molecular targets, affecting pathways involved in cellular signaling, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other thiazolyl or thiophene derivatives, N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of the 2-(methylthio)phenyl group and the specific placement of functional groups.

Similar Compounds

Thiazole-2-carboxamides

Thiophene-2-carboxamides

Phenylthiazoles

Each of these compounds shares some structural similarities but differs significantly in their properties and applications due to variations in their chemical structures.

And that’s a deep dive into this compound

Biologische Aktivität

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.

- Carboxamide Group : This functional group is often associated with increased solubility and bioactivity.

- Methylthio Substituent : This moiety can enhance the lipophilicity and overall potency of the compound.

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG-2 | 4.37 ± 0.7 |

| Compound B | A-549 | 8.03 ± 0.5 |

These findings suggest that the compound may act by inhibiting key pathways involved in tumor growth, such as DNA synthesis and cell division .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of DNA/RNA Synthesis : Similar thiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell survival .

- Targeting Kinases : The heteroatoms in the thiazole ring can interact with key kinases involved in tumorigenesis, leading to reduced cell proliferation .

- Induction of Apoptosis : Compounds with similar structures have demonstrated the ability to induce programmed cell death in cancer cells, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Thiadiazole Derivatives : A study reported that certain thiadiazole derivatives exhibited significant anticancer activity against various cell lines, with IC50 values indicating strong potency comparable to established chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Molecular dynamics simulations have shown that compounds similar to this compound interact favorably with target proteins involved in cancer progression, suggesting a rational basis for their design .

Eigenschaften

IUPAC Name |

N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPJHXPUNSYFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.